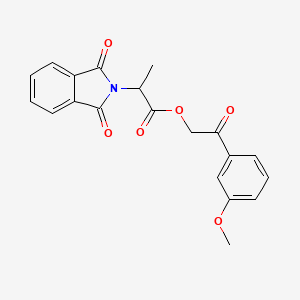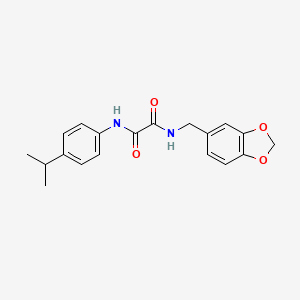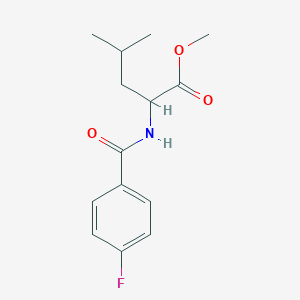
N-(2-bromophenyl)-3-phenylbutanamide
Vue d'ensemble
Description
N-(2-bromophenyl)-3-phenylbutanamide, also known as Bromadol, is a potent analgesic drug that belongs to the class of opioids. It was first synthesized in the 1970s by a team of researchers led by Paul Janssen, a Belgian chemist. Bromadol has been found to be effective in treating moderate to severe pain, and its potency is believed to be several times higher than that of morphine.
Mécanisme D'action
N-(2-bromophenyl)-3-phenylbutanamide acts on the central nervous system by binding to the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It also has an affinity for the delta and kappa opioid receptors, which may contribute to its potency. This compound is believed to be a full agonist of the mu-opioid receptor, meaning that it produces a maximal response when it binds to the receptor.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also has antitussive properties, which means that it can suppress coughing. This compound has been found to be effective in reducing pain in animal models of neuropathic pain and inflammatory pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-bromophenyl)-3-phenylbutanamide in lab experiments is its potency, which allows for smaller doses to be used. This can reduce the risk of side effects and make it easier to study the drug's effects on specific physiological systems. However, one of the limitations of using this compound is its high cost, which can make it difficult for researchers to obtain and use in large quantities.
Orientations Futures
There are several potential future directions for research on N-(2-bromophenyl)-3-phenylbutanamide. One area of interest is the development of new analogs that have improved pharmacological properties, such as increased potency or reduced side effects. Another area of research is the development of new formulations that can improve the drug's bioavailability and make it more effective in treating pain. Finally, there is a need for more research on the safety and long-term effects of this compound, particularly in terms of its potential for abuse and addiction.
Conclusion
In conclusion, this compound, or this compound, is a potent analgesic drug that has shown promise in the treatment of moderate to severe pain. Its mechanism of action involves binding to the mu-opioid receptor, and it produces a range of biochemical and physiological effects. While there are advantages to using this compound in lab experiments, its high cost and potential for abuse and addiction are limitations. Future research on this compound will likely focus on the development of new analogs and formulations, as well as the safety and long-term effects of the drug.
Applications De Recherche Scientifique
N-(2-bromophenyl)-3-phenylbutanamide has been the subject of several scientific studies aimed at understanding its pharmacological properties and potential therapeutic uses. One of the areas of research has been the development of new analgesic drugs that are more effective and have fewer side effects than traditional opioids. This compound has been found to be effective in treating neuropathic pain, cancer pain, and other types of chronic pain.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-12(13-7-3-2-4-8-13)11-16(19)18-15-10-6-5-9-14(15)17/h2-10,12H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMBPPVUIIJLGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1Br)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3980983.png)
![2-(4-{3-[4-(2-methyl-4-quinolinyl)-1-piperazinyl]-4-nitrophenyl}-1-piperazinyl)ethanol](/img/structure/B3980986.png)
![3-[(4-{[(aminocarbonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]-N-cycloheptylpiperidine-1-carboxamide](/img/structure/B3980988.png)
![N-ethyl-N'-isopropyl-6-({6-[2-(4-methylphenoxy)ethoxy]-3-pyridazinyl}oxy)-1,3,5-triazine-2,4-diamine](/img/structure/B3980992.png)
![4,4'-[(4-ethoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3980994.png)
![1-(3,3-diphenylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3980996.png)
![(4-methoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3981007.png)
![4-(4-chloro-2-methylphenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}butanamide](/img/structure/B3981022.png)

![1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]-4-methylpiperazine](/img/structure/B3981038.png)

